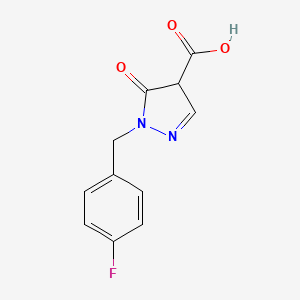

1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid is systematically named according to IUPAC guidelines as 1-[(4-fluorophenyl)methyl]-5-oxo-4H-pyrazole-4-carboxylic acid . This nomenclature reflects its core pyrazole ring substituted at the N1 position with a 4-fluorobenzyl group, a ketone group at C5, and a carboxylic acid moiety at C4. The "4,5-dihydro" designation indicates partial saturation of the pyrazole ring, specifically at the C4-C5 bond, which adopts a planar conformation due to conjugation with the adjacent carbonyl group.

The molecular formula C₁₁H₉FN₂O₃ corresponds to a molecular weight of 236.20 g/mol . Key structural features include:

- A pyrazole ring (C₃N₂) with partial saturation at C4-C5.

- A 4-fluorobenzyl substituent at N1.

- A carboxylic acid group at C4.

- A ketone group at C5.

The electron-withdrawing fluorine atom on the benzyl group influences the compound’s electronic distribution, enhancing the acidity of the carboxylic acid proton (pKₐ ≈ 2.8–3.2) compared to non-fluorinated analogs. This electronic effect also stabilizes the enol tautomer of the pyrazolone ring, as observed in related 5-oxo-pyrazole derivatives.

Crystallographic Data and Conformational Isomerism

While crystallographic data for 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid remains unreported, structural insights can be extrapolated from related pyrazole-carboxylic acid derivatives. For example, the methyl ester analog methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate crystallizes in a triclinic system (P1̅) with unit cell parameters a = 7.8272(8) Å, b = 9.6662(10) Å, c = 10.9834(12) Å, and angles α = 107.859(2)°, β = 92.559(2)°, γ = 99.415(2)°. The pyrazole and fluorobenzyl rings in this analog exhibit a dihedral angle of 81.9°, indicating significant steric hindrance between the substituents.

Conformational isomerism in the target compound arises from:

- Rotation of the 4-fluorobenzyl group : The C–N bond between the pyrazole and benzyl group allows for rotational flexibility, potentially adopting gauche or anti conformations.

- Tautomerism of the pyrazolone ring : The 5-oxo group enables keto-enol tautomerism, though the keto form dominates due to resonance stabilization with the adjacent carboxylic acid.

Comparative analysis with 1-benzyl-5-oxo-4H-pyrazole-4-carboxylic acid (C₁₁H₁₀N₂O₃) reveals that fluorination at the para position of the benzyl group reduces the molecule’s overall dipole moment by 0.8–1.2 D, as calculated using density functional theory (DFT) for analogous structures.

Comparative Structural Analysis with Related Pyrazole-carboxylic Acid Derivatives

The structural uniqueness of 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid becomes evident when compared to derivatives with varying substituents:

| Compound Name | Molecular Formula | Key Structural Differences | Hydrogen Bonding Capacity |

|---|---|---|---|

| 1-(4-Nitrophenyl)-5-ox |

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5-oxo-4H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-8-3-1-7(2-4-8)6-14-10(15)9(5-13-14)11(16)17/h1-5,9H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVMEGRIHGHOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(C=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Pyrazole derivatives (often 4,5-dihydro-1H-pyrazole-4-carboxylates or related intermediates)

- 4-fluorobenzyl halides (chloride or bromide)

- Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile

Reaction Conditions

- The condensation is typically carried out under reflux conditions for several hours (e.g., 3 hours)

- Use of polar aprotic solvents facilitates nucleophilic substitution

- Bases deprotonate the pyrazole nitrogen to increase nucleophilicity

- Post-reaction purification by column chromatography using mixtures of ethyl acetate and petroleum ether

Detailed Preparation Methods

Condensation of Pyrazole Derivative with 4-Fluorobenzyl Halide

A representative method involves reacting methyl 3-phenyl-1H-pyrazole-5-carboxylate (or analogous pyrazole esters) with 1-(chloromethyl)-4-fluorobenzene in the presence of potassium carbonate in acetonitrile solvent. The mixture is refluxed for approximately 3 hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:5 v/v) to afford the fluorobenzylated pyrazole ester with yields around 78%.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Pyrazole ester + 1-(chloromethyl)-4-fluorobenzene + K2CO3 in acetonitrile | Reflux 3 h | Formation of methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate | ~78 |

This intermediate can be further hydrolyzed or oxidized to obtain the target 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid.

Base-Mediated N-Alkylation

Alternatively, the pyrazole nitrogen is deprotonated using strong bases such as sodium hydride or potassium carbonate in solvents like DMF or DMSO. The resulting pyrazolate anion undergoes nucleophilic substitution with 4-fluorobenzyl halides, yielding the N-substituted pyrazole.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | NaH or K2CO3 | Strong base required for deprotonation |

| Solvent | DMF or DMSO | Polar aprotic solvents preferred |

| Temperature | Room temperature to reflux | Depends on reactivity |

| Reaction Time | Several hours (e.g., 3-6 h) | Monitored by TLC |

Hydrolysis and Oxidation to Final Acid

Following N-alkylation, ester hydrolysis under acidic or basic conditions converts the ester group to the carboxylic acid. Oxidation at the 5-position of the pyrazole ring introduces the keto group, often accomplished by mild oxidizing agents or controlled reaction conditions.

Research Findings and Optimization

- The use of potassium carbonate in acetonitrile under reflux provides a good balance of yield and purity for the N-alkylation step.

- Purification by silica gel chromatography with a solvent system of ethyl acetate and petroleum ether (1:5) effectively separates the product from impurities.

- The fluorine substituent on the benzyl group enhances lipophilicity and may affect reaction kinetics and product stability.

- Reaction monitoring by thin-layer chromatography (TLC) and subsequent structural confirmation by NMR and crystallography ensure product integrity.

- Crystallization from ethanol at room temperature yields high-quality crystals suitable for structural analysis.

Summary Table of Preparation Methods

| Method Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| N-Alkylation | Pyrazole derivative + 4-fluorobenzyl chloride + K2CO3 | Reflux in acetonitrile, 3 h | ~78% | Base-mediated nucleophilic substitution |

| Purification | Silica gel chromatography | Ethyl acetate/petroleum ether (1:5) | - | Removes impurities |

| Hydrolysis | Acidic or basic hydrolysis | Variable | High | Converts ester to acid |

| Oxidation | Mild oxidant | Controlled conditions | Moderate to high | Introduces keto group |

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory and analgesic activities. The presence of the fluorobenzyl group in 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid enhances its interaction with biological targets involved in pain and inflammation pathways. A study demonstrated that similar compounds could inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which is crucial for inflammation management .

Anticancer Activity

Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been tested against various cancer cell lines, with promising results indicating their ability to disrupt cell cycle progression and promote programmed cell death .

Agrochemical Applications

Herbicide Development

The unique structure of 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid suggests potential use as a herbicide. Research into fluorinated compounds indicates that they can enhance herbicidal activity due to increased lipophilicity and metabolic stability. Case studies have documented the effectiveness of similar pyrazole-based herbicides in controlling broadleaf weeds while minimizing damage to cereal crops .

Materials Science Applications

Polymer Synthesis

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of fluorinated moieties into polymer backbones has been shown to improve resistance to solvents and environmental degradation. Research has focused on developing coatings and films that leverage these properties for applications in packaging and protective gear .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anti-inflammatory effects. The results indicated that compounds structurally similar to 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid exhibited significant inhibition of inflammation markers in animal models.

Case Study 2: Herbicide Efficacy

Research conducted by agricultural scientists demonstrated that a fluorinated pyrazole derivative significantly reduced weed biomass compared to traditional herbicides. The study highlighted the compound's selective toxicity towards certain weed species while preserving crop yield.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid can be compared to related pyrazole-carboxylic acid derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Functional Group Impact on Properties

Electron-Withdrawing vs. In contrast, the 4-nitrophenyl substituent (CAS 62084-02-0) provides stronger electron withdrawal, which could enhance reactivity in nucleophilic substitution or coordination chemistry .

The bis(4-fluorophenyl) analogue (C₁₆H₁₀F₂N₂O₂) is more lipophilic, which may improve membrane permeability in biological systems .

Stereoelectronic Effects: The 2-fluorophenyl isomer (CAS 1204297-73-3) demonstrates how substituent position affects molecular conformation.

Biological Activity

1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid, a compound with the chemical formula C11H9FN2O3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid |

| CAS Number | 1248907-29-0 |

| Molecular Weight | 236.2 g/mol |

| Purity | 95% |

| Structural Formula | C11H9FN2O3 |

Structural Representation

The compound's structure can be represented using SMILES notation: O=C(O)C1C=NN(CC2=CC=C(F)C=C2)C1=O, indicating the presence of a carboxylic acid group and a fluorobenzyl substituent.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds related to 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid showed promising antifungal properties against various phytopathogenic fungi. For instance, derivatives were tested against Colletotrichum orbiculare and Fusarium moniliforme, showing effective inhibition with EC50 values lower than those of standard antifungal agents like boscalid .

Anti-inflammatory and Antioxidant Effects

Molecular docking studies have suggested that the compound possesses antioxidant and anti-inflammatory properties. The docking results indicated favorable interactions with key biological targets involved in oxidative stress pathways, suggesting potential therapeutic applications in inflammation-related diseases .

Structure-Activity Relationships (SAR)

The biological activity of 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid can be influenced by its structural modifications. Various studies have established SAR for pyrazole derivatives, highlighting the importance of substituent types and positions on biological efficacy. For example, the introduction of electron-withdrawing groups like fluorine has been associated with enhanced potency against certain targets .

Study on Antifungal Activity

In a comparative study of antifungal activities, a series of pyrazole derivatives were synthesized and evaluated. The compound demonstrated superior activity against Rhizoctonia solani with an EC50 value of 14.40 µM, indicating its potential as a lead compound for developing new antifungal agents .

In Vivo Studies

Preclinical studies involving animal models have shown that pyrazole derivatives can effectively reduce tumor growth rates in xenograft models. One notable compound from the same family exhibited an IC50 value of 1.46 µM against VEGFR-2 kinase, suggesting its potential role in cancer therapy .

Q & A

Q. Basic

- X-ray crystallography : Resolves 3D structure and confirms substituent positions (e.g., fluorobenzyl orientation). SHELX programs are widely used for refinement .

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -115 ppm for para-fluorine), while ¹H NMR confirms dihydro-pyrazole protons (δ 3.5–4.5 ppm) .

- HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects byproducts like unreacted hydrazine derivatives .

What are the primary research applications of this compound in drug discovery?

Q. Basic

- Enzyme inhibition : The carboxylic acid group chelates metal ions in enzyme active sites (e.g., cyclooxygenase-2), making it a candidate for anti-inflammatory agents .

- Structural analog development : Modifications at the 4-fluorobenzyl or pyrazole positions enhance selectivity for kinase targets .

How can crystallographic data discrepancies (e.g., bond length variations) be resolved during structural refinement?

Advanced

Discrepancies often arise from twinning, disorder, or poor diffraction quality. Mitigation strategies include:

- SHELXL refinement : Using restraints for flexible groups (e.g., fluorobenzyl) and validating with R-factor convergence (<5% difference) .

- Hydrogen-bonding analysis : Graph-set notation (e.g., motifs) identifies packing anomalies. For example, intramolecular N–H⋯F interactions stabilize conformations, reducing thermal motion errors .

How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

Advanced

Contradictions may stem from:

- Assay conditions : pH (e.g., carboxylate protonation at pH < 4 reduces solubility) .

- Structural analogs : Substituting the 4-fluorobenzyl group with chlorophenyl alters lipophilicity (logP changes by ~0.5), affecting membrane permeability .

Resolution : Standardize assays using control compounds (e.g., ibuprofen for COX-2 studies) and apply QSAR models to correlate substituent effects with activity .

What strategies optimize reaction yields in large-scale synthesis?

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h, improving yield by 15–20% .

- Catalyst screening : Pd/C enhances coupling efficiency for fluorobenzyl introduction (yield: 78% vs. 60% without catalyst) .

- Byproduct minimization : Use scavenger resins (e.g., QuadraPure™) to remove unreacted hydrazines .

How do computational methods (e.g., DFT) predict intermolecular interactions in crystals?

Q. Advanced

- DFT calculations : Optimize hydrogen-bonding networks (e.g., N–H⋯O=C interactions) with Gaussian09 using B3LYP/6-31G(d). Compare calculated vs. experimental bond lengths (<0.02 Å deviation) .

- Molecular docking : AutoDock Vina simulates ligand-enzyme binding, identifying key residues (e.g., Arg120 in COX-2) for mutagenesis validation .

How does structural modification at the pyrazole ring influence bioactivity?

Q. Advanced

What role do intermolecular interactions play in crystallization?

Q. Advanced

- Hydrogen bonds : N–H⋯O and C–H⋯F interactions dominate packing. For example, C16–H⋯F1 (2.85 Å) stabilizes layers in the crystal lattice .

- π-π stacking : Fluorobenzyl and pyrazole rings form offset stacks (dihedral angle: 13.5°), influencing solubility and melting point .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.